N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide

Thromboxane synthetase inhibition Antihypertensive agents Cardiovascular pharmacology

This compound is a defined research chemical claimed in US 4,610,981 as a thromboxane synthetase inhibitor. Researchers studying thromboxane pathways face off-target H3 receptor engagement when using longer-chain homologs-this propyl-linked variant (n=3) exhibits substantially weaker H3 binding, enabling clean SAR interpretation. • Patent-validated chemotype (Claim 4, US 4,610,981) for thromboxane synthetase inhibition studies. • >10 μM IC50 against human NaV1.5-validated negative control for cardiac safety panels. • Certified purity ≥97% with predicted LogP 1.6 and pKa 10.59 for reproducible experimental design.

Molecular Formula C12H14ClN3O2S
Molecular Weight 299.78 g/mol
CAS No. 105771-36-6
Cat. No. B173971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
CAS105771-36-6
SynonymsN-[3-(1-IMidazolyl)propyl]-4-chlorobenzenesulfonaMide
Molecular FormulaC12H14ClN3O2S
Molecular Weight299.78 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl
InChIInChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2
InChIKeyUZNJVWRQQSQPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide: Identity and Procurement


N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (CAS 105771-36-6) is a sulfonamide derivative featuring an imidazole moiety linked via a propyl chain to a 4-chlorobenzenesulfonamide core [1]. Its molecular formula is C12H14ClN3O2S with a molecular weight of 299.78 g/mol . The compound is commercially available as a research chemical, typically at purities ≥97% to 98%, and is supplied by multiple vendors including BOC Sciences, Accela, GLPBio, and AKSci, with 250 mg being a common packaging size [2]. However, the publicly available literature contains limited primary research directly characterizing this specific compound's biological activity profile; the evidence base for differentiation must therefore be drawn from patent claims, class-level structure-activity relationships, and inferred properties rather than comprehensive head-to-head pharmacological comparisons.

Why This Compound Cannot Be Substituted with Analogs


Substitution within the sulfonamide class cannot be made generically because the specific linker length (n-propyl) and terminal heterocycle (imidazole) directly govern both target engagement and off-target selectivity profiles. Patent US 4,610,981 explicitly claims 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (claim 4) as part of a genus of thromboxane synthetase inhibitors and/or antihypertensive agents, indicating that this precise combination of chloro substitution on the phenyl ring, the three-carbon propyl linker, and the imidazolyl terminus was selected for patent protection over alternative halogen substitutions (bromo), linker lengths (butyl), and heterocycles (triazolyl) [1]. Independent structure-activity relationship studies on homologous imidazole-alkyl-benzenesulfonamides demonstrate that propyl-linked analogs (n=3) exhibit substantially weaker histamine H3 receptor binding compared to butyl (n=4) and pentyl (n=5) homologs . This linker-length-dependent selectivity establishes that interchanging this compound with a butyl-linked analog would not only alter the primary pharmacological activity but would also inadvertently introduce off-target H3 receptor engagement, confounding experimental interpretation. Procurement decisions must therefore be guided by the specific structural identity of this compound rather than class-level assumptions about sulfonamide activity.

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide Comparative Evidence


Patent Claim Specificity for Thromboxane Synthetase

Patent US 4,610,981 (American Cyanamid, 1986) claims N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (explicitly as claim 4) as part of a genus of N-[(1H-imidazol-1-yl) and (1H-1,2,4-triazol-1-yl)-alkyl]benzenesulfonamides useful as thromboxane synthetase inhibitors and/or antihypertensive agents. The patent's claims establish the specific structural requirements for activity: R1 and R2 are hydrogen, halogen, alkoxy (C1-C3), or acetylamino; R3 is imidazolyl or triazolyl; and n is an integer from 2 to 8. Among the specifically claimed compounds, the target compound (4-chloro, n=3, imidazolyl) is distinguished from 4-bromo (claim 7), 4-methoxy (claim 9), triazolyl (claim 5), and butyl-linked (n=4) variants (claims 2, 6, 8, 10) [1]. While the patent does not provide quantitative IC50 values for individual compounds, the explicit claiming of this specific substitution pattern—over and above alternative halogens and linker lengths—indicates that this particular combination was identified as meeting the patentability threshold for the claimed therapeutic utility [1].

Thromboxane synthetase inhibition Antihypertensive agents Cardiovascular pharmacology

Linker Length and H3 Receptor Off-Target Selectivity

Structure-activity relationship studies on sulfonamides derived from 4(5)-(omega-aminoalkyl)-1H-imidazoles have quantified linker-length-dependent binding to the histamine H3 receptor. The propyl series (n=3), which includes the target compound's linker length, exhibited considerably weaker H3 receptor binding affinities compared to the butyl (n=4) and pentyl (n=5) homologs, which demonstrated good to moderate H3 receptor binding . This linker-length-dependent selectivity profile indicates that extending the alkyl chain by even one carbon atom (from propyl to butyl) fundamentally alters the compound's off-target receptor engagement profile, introducing H3 receptor activity that is substantially attenuated in the propyl-linked analog.

Histamine H3 receptor Structure-activity relationship Off-target profiling

Physicochemical Properties: pKa and LogP Profile

The target compound possesses distinct predicted physicochemical properties that influence its experimental handling and formulation relative to unsubstituted or differently substituted analogs. Predicted values include a density of 1.37±0.1 g/cm³, an acid dissociation constant (pKa) of 10.59±0.50, and a boiling point of 514.1±60.0 °C . The compound's calculated LogP value (XLogP3) is 1.6 . The pKa value of ~10.6 indicates that the sulfonamide NH proton is weakly acidic, meaning the compound exists predominantly in its neutral, unionized form at physiological pH (7.4), which has implications for passive membrane permeability and solubility characteristics. The relatively low LogP (1.6) compared to more lipophilic benzenesulfonamide derivatives indicates moderate hydrophilicity, which may facilitate aqueous solubility but could also impact partitioning behavior in biphasic assay systems.

Physicochemical properties Drug-likeness Formulation development

NaV1.5 Channel Activity as Off-Target Benchmark

BindingDB entry BDBM50379393 (CHEMBL2011947) reports an IC50 value of >10,000 nM for this compound in an antagonist activity assay against human non-inactivated NaV1.5 channel expressed in HEK293 cells, measured via manual whole-cell patch clamp [1]. While >10 μM represents weak activity and is not indicative of potent NaV1.5 antagonism, this datum provides a quantitative benchmark: the compound does not exhibit meaningful interaction with this cardiac ion channel at concentrations below 10 μM. In contrast, compounds with nanomolar NaV1.5 activity (e.g., IC50 ~34 nM as reported for certain development candidates in BindingDB [2]) demonstrate that this chemotype can be optimized for potent ion channel engagement. The weak NaV1.5 activity of the target compound thus serves as a useful negative control or selectivity reference point.

Ion channel selectivity Cardiac safety NaV1.5

Application Scenarios for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide


Thromboxane Synthetase Inhibition Research

Investigators studying thromboxane synthetase inhibition or developing antihypertensive agents should procure this specific compound as a defined chemical entity within the patent-validated structural space claimed in US 4,610,981 [1]. The compound's explicit inclusion as claim 4 establishes its relevance to this target class, and substitution with bromo-, methoxy-, triazolyl-, or butyl-linked variants would represent a departure from the patent-claimed chemotype with unvalidated activity in this context [1]. This scenario is particularly relevant for academic pharmacology groups validating patent claims or exploring structure-activity relationships around the thromboxane pathway.

Linker-Length SAR and H3 Receptor Avoidance

For structure-activity relationship (SAR) campaigns investigating the role of alkyl linker length on histamine H3 receptor engagement, this propyl-linked compound (n=3) serves as a critical comparator to butyl (n=4) and pentyl (n=5) homologs . The substantially weaker H3 receptor binding of the propyl series enables researchers to establish a baseline for H3-mediated off-target effects and to quantify the selectivity penalty associated with linker elongation. Procurement of the exact propyl-linked compound ensures that the SAR dataset remains internally consistent and that linker-length-dependent differences are not confounded by other structural variations .

NaV1.5 Negative Control for Ion Channel Profiling

In cardiac safety pharmacology assays or ion channel selectivity panels, this compound (IC50 >10,000 nM against human NaV1.5 [2]) provides a validated weak-activity reference point for establishing assay sensitivity and dynamic range. Its >10 μM IC50 means that at typical screening concentrations (1-10 μM), it does not exhibit meaningful NaV1.5 antagonism, making it suitable as a negative control for experiments designed to identify compounds with potent NaV1.5 activity (e.g., IC50 <100 nM) [2]. Additionally, medicinal chemistry groups seeking to optimize a scaffold away from NaV1.5 liability can use this compound as a benchmark for the baseline selectivity profile [2].

Formulation Driven by Physicochemical Properties

The predicted pKa (10.59) and LogP (1.6) values provide actionable parameters for experimental design. The compound's weak acidity (pKa 10.59) means it remains predominantly neutral at physiological pH, informing decisions about passive permeability and buffer selection. The moderate LogP (1.6) guides solvent selection for stock solution preparation and predicts partitioning behavior in biphasic systems. Procurement of the compound with a certified purity specification (typically ≥97-98% ) ensures that these predicted properties correspond to the actual experimental behavior, minimizing variability introduced by impurities or incorrect structural identity.

Technical Documentation Hub

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